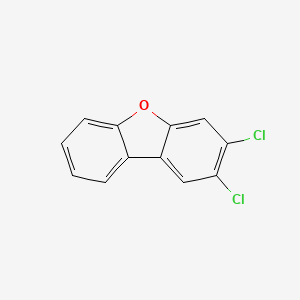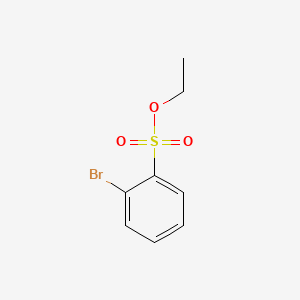
Ethyl 2-bromobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromobenzenesulfonate is an organic compound with the molecular formula C8H9BrO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom in the sulfonic acid group is replaced by an ethyl group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-bromobenzenesulfonate can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-bromobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Reduction: The sulfonate group can be reduced to a sulfinate or sulfide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Products include ethyl 2-aminobenzenesulfonate, ethyl 2-thiobenzenesulfonate, and ethyl 2-alkoxybenzenesulfonate.
Electrophilic Aromatic Substitution: Products include ethyl 2-nitrobenzenesulfonate and ethyl 2-sulfonylbenzenesulfonate.
Reduction: Products include ethyl 2-benzenesulfinic acid and ethyl 2-benzenesulfide.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromobenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of ethyl 2-bromobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the benzene ring is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonate group enhances the compound’s solubility in polar solvents and facilitates its interaction with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromobenzenesulfonate can be compared with other similar compounds, such as:
Ethyl benzenesulfonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Contains a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
2-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an ethyl sulfonate group, making it more reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of the bromine atom and the ethyl sulfonate group, which provides a balance of reactivity and solubility, making it a versatile compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H9BrO3S |
|---|---|
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
ethyl 2-bromobenzenesulfonate |
InChI |
InChI=1S/C8H9BrO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
QUZFLGXJHUNSEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


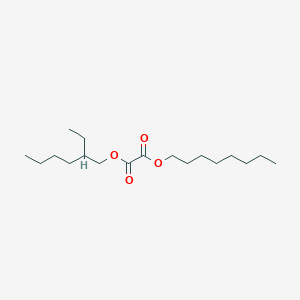
![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
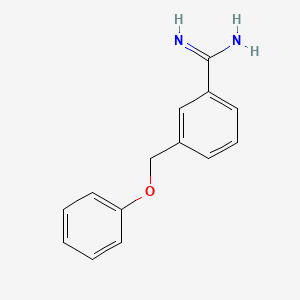
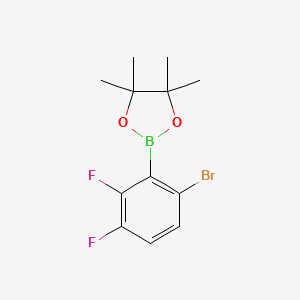


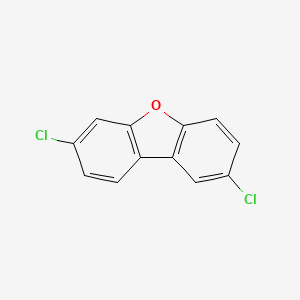
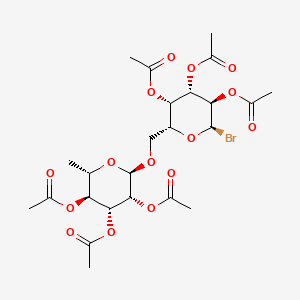
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
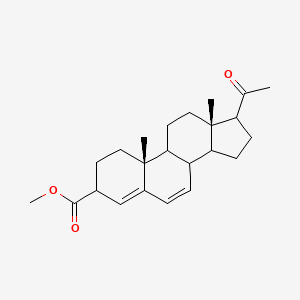
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
